5,6,7,8-Tetrahydroquinolin-2-ylmethanamine
Overview
Description
5,6,7,8-Tetrahydroquinolin-2-ylmethanamine is a derivative of tetrahydroquinoline, which is a class of compounds containing a quinoline moiety with four additional hydrogen atoms . Quinolines and their derivatives are often found in many biologically active compounds .
Synthesis Analysis
While specific synthesis methods for this compound are not available, tetrahydroquinoline derivatives can be synthesized through various methods. For instance, one approach involves a two-step reaction between enaminones and acylating agents, followed by electrophilic cyclization .Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives typically includes a bicyclic system with a nitrogen atom in one of the rings . The exact structure would depend on the specific substituents attached to the tetrahydroquinoline core.Chemical Reactions Analysis
Tetrahydroquinoline derivatives can undergo various chemical reactions. For example, the Mannich aminomethylation of a related compound led to the formation of a heterocyclic system containing an annelated azabicyclic fragment .Scientific Research Applications
Synthesis and Chemical Properties
Enantiomerically Pure Derivatives : The compound has been utilized in the synthesis of enantiomerically pure derivatives like 8-substituted 5,6,7,8-tetrahydroquinolines, highlighting its versatility in stereochemistry (Uenishi & Hamada, 2002).
Trifluoromethyl Group Addition : It has been used in creating tetrahydroquinolines with trifluoromethyl groups, a chemotype valuable in medicinal chemistry due to its stability and structural properties (Johnson, O'mahony, Edwards, & Duncton, 2013).
Catalytic Applications : Research shows its use in Rhodium(III)-catalyzed intermolecular amidation with azides, demonstrating its potential in catalytic processes (Wang, Li, Li, Xu, Song, & Wang, 2014).
Medicinal Chemistry and Pharmacology
Antiproliferative Activity : A study focusing on the synthesis of 2-methyl-5,6,7,8-tetrahydroquinoline derivatives revealed significant antiproliferative activity against various cancer cell lines, indicating its potential in cancer therapy (Facchetti, Christodoulou, Mendoza, Cusinato, Dalla Via, & Rimoldi, 2020).
Synthesis of Antitumor Compounds : Tetrahydroquinolines have been synthesized for potential antitumor activity, indicating the utility of this compound in creating novel anticancer agents (Castillo, Jiménez, Portilla, Insuasty, Quiroga, Moreno-Fuquen, Kennedy, & Abonía, 2018).
Anti-tubercular Agents : Hydrazone derivatives of 5,6,7,8-tetrahydroquinoline have shown promising results as anti-tubercular agents, expanding its therapeutic applications (Mandewale, Kokate, Thorat, Sawant, & Yamgar, 2016).
Cytotoxic Evaluation : It has been involved in the synthesis of quinolin-8-ylmethanamine derivatives, which were evaluated for their cytotoxicity against cancer cell lines, providing insights into its role in cancer treatment (Jeong, Mishra, Dey, Oh, Han, Lee, Kim, Park, & Kim, 2017).
Green Chemistry and Environmental Applications
- Eco-Friendly Synthesis : A study demonstrated the use of 5,6,7,8-tetrahydroquinoline in a green chemistry context, using environmentally benign techniques for the construction of multi-functionalized benzenes (Damera & Pagadala, 2023).
Properties
IUPAC Name |
5,6,7,8-tetrahydroquinolin-2-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h5-6H,1-4,7,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OROUBOHYEHBANQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1351972-02-5 | |
Record name | 5,6,7,8-tetrahydroquinolin-2-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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